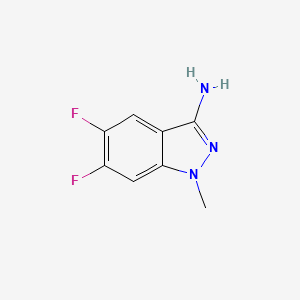

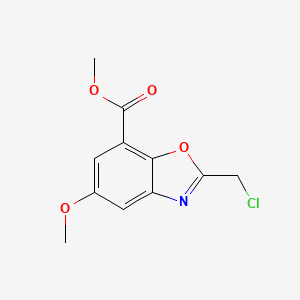

![molecular formula C16H16ClNO2 B1422484 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225770-38-6](/img/structure/B1422484.png)

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide

Overview

Description

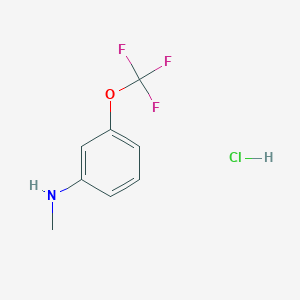

“2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide” is a chemical compound with the CAS Number: 1225770-38-6 . It has a molecular weight of 289.76 . The IUPAC name for this compound is 2-chloro-N-[4-(phenoxymethyl)benzyl]acetamide .

Molecular Structure Analysis

The InChI code for “2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide” is 1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-8-14(9-7-13)12-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Metabolism in Herbicides

- Herbicide Metabolism in Human and Rat Liver Microsomes : A study by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides in human and rat liver microsomes. It suggests a complex metabolic activation pathway leading to carcinogenic compounds. The study identifies important intermediates and the role of cytochrome P450 isoforms in the metabolism process.

Synthesis and Characterization

- Synthesis and Characterization Processes : Zhong-cheng and Wan-yin (2002) discuss the synthesis of related compounds through acetylation, esterification, and ester interchange steps, offering insights into the methodology and yield of these processes. Their research, detailed in Journal of Central South University of Technology, provides a foundation for understanding the synthesis of similar compounds.

Novel Compound Synthesis

- Development of Novel Compounds : A study by Li Ying-jun (2012) in the Chinese Journal of Magnetic Resonance focuses on the synthesis of a new compound containing a benzimidazole moiety. This research highlights the process of creating new derivatives and their structural determination through various techniques.

Anticancer Activity

- Anticancer Compound Synthesis : Research by Karaburun et al. (2018) in Letters in Drug Design & Discovery explores the synthesis of derivatives with potential anticancer activity. This study is significant in understanding the role of such compounds in developing treatments for cancer.

Conformational Analysis

- Structural and Conformational Studies : Ishmaeva et al. (2015) conducted a study published in the Russian Journal of Organic Chemistry, analyzing the conformations of similar acetamides. This research, found in Russian Journal of Organic Chemistry, provides valuable insights into the structural aspects of these compounds.

Pharmacological Evaluation

- Evaluation as CRMP 1 Inhibitors : Panchal et al. (2020) in Current drug discovery technologies designed and synthesized derivatives for evaluation as Collapsin response mediator protein 1 inhibitors, contributing to the understanding of their role in treating small lung cancer. Details can be found in Current drug discovery technologies.

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

2-chloro-N-[[4-(phenoxymethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-8-14(9-7-13)12-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMBLZNRFAWEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

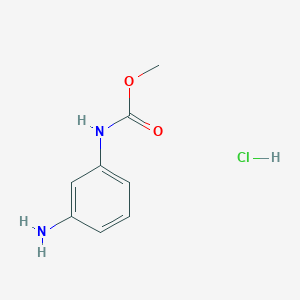

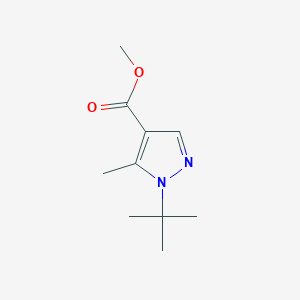

![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)

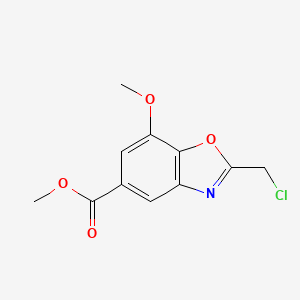

![2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1422406.png)

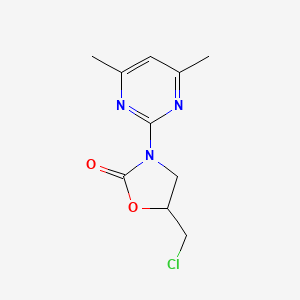

![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)

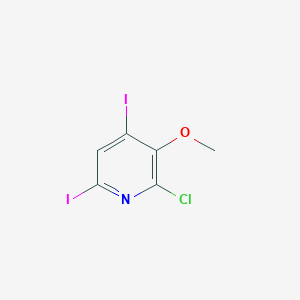

![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)

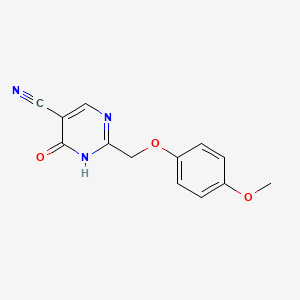

![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)